![molecular formula C12H10N4O B1240434 Win-62005 CAS No. 152633-54-0](/img/structure/B1240434.png)
Win-62005
描述
Win-62005 是一种环磷酸腺苷磷酸二酯酶 III 抑制剂。 它以其对抑制磷酸二酯酶 III 的高选择性和效力而闻名,对大鼠心脏的抑制常数 (K_i) 为 25 nM,对犬主动脉的抑制常数为 26 nM 。该化合物已因其潜在的治疗应用而被研究,特别是在心血管疾病方面。
准备方法
Win-62005 的合成涉及使用 [3,4'-联吡啶]-5-羧酸,6-氨基-2-甲基作为起始原料 。合成路线包括几个步骤,例如:
中间体的形成: 起始原料经历一系列反应形成中间体化合物。
环化: 然后在特定条件下对中间体进行环化以形成最终产物 this compound。
纯化: 最终产物使用标准技术(如重结晶或色谱法)进行纯化。
This compound 的工业生产方法没有广泛记录,但它们可能涉及将实验室合成过程进行放大,并针对产量和纯度进行优化。
化学反应分析
Win-62005 会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰该化合物的官能团。
取代: 可以发生取代反应,其中分子中的特定原子或基团被其他原子或基团取代。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。从这些反应中形成的主要产物取决于使用的特定条件和试剂。
科学研究应用
Pharmacological Applications
Phosphodiesterase Inhibition
Win-62005 is known for its potent inhibition of cyclic AMP phosphodiesterase III, with reported inhibition constants (Kis) of 25 nM for rat heart and 26 nM for canine aorta . This inhibition leads to increased levels of cyclic AMP, which can have several downstream effects, particularly in cardiovascular health.
Table 1: Inhibition Potency of this compound
Species | Kis (nM) |
---|---|
Rat Heart | 25 |
Canine Aorta | 26 |
Cardiovascular Research
Due to its action on cyclic AMP levels, this compound has been studied for its potential benefits in treating heart failure and other cardiovascular conditions. The elevation of cyclic AMP can lead to improved cardiac contractility and vasodilation, making it a candidate for further research in heart disease therapies.
Cancer Research
Role in Prostate Cancer
Research has shown that cannabinoid receptor stimulation can lead to anti-androgenic effects in prostate cancer cells. Specifically, the compound WIN-55,212-2 (related to this compound) was found to induce apoptosis in prostate cancer cells by affecting cell cycle regulation and gene expression . This highlights the potential of this compound and related compounds in cancer treatment strategies.
Case Study: Prostate Cancer Treatment
In a study examining the effects of cannabinoid agonists on prostate cancer cells:
- WIN-55,212-2 treatment resulted in cell cycle arrest at the G0/G1 phase.
- Induction of tumor suppressor genes such as p53 was observed.
- Down-regulation of cyclins D1, D2, and E was noted.
These findings suggest that this compound could be further explored as an adjunct therapy in prostate cancer treatment.
Neurological Applications
Potential Neuroprotective Effects
this compound's ability to modulate cyclic AMP levels may extend to neuroprotection. Elevated cyclic AMP has been associated with neuroprotective pathways that could benefit conditions such as Alzheimer's disease and other neurodegenerative disorders. Further studies are required to elucidate these mechanisms.
Experimental Applications
Use in Laboratory Research
this compound is utilized in various experimental settings to study the effects of PDE III inhibition on cellular processes. Its application spans across disciplines including pharmacology, molecular biology, and biochemistry.
Table 2: Experimental Applications of this compound
Application Area | Description |
---|---|
Cardiovascular Studies | Investigating heart function and drug interactions |
Cancer Research | Studying apoptosis pathways in tumor cells |
Neurobiology | Exploring neuroprotective mechanisms |
作用机制
Win-62005 通过抑制环磷酸腺苷磷酸二酯酶 III 来发挥其作用。 这种抑制导致环磷酸腺苷水平升高,进而增强心脏收缩力和血管舒张 。this compound 的分子靶标是心脏和血管中的磷酸二酯酶 III 酶。涉及的途径包括环磷酸腺苷信号通路,该通路在调节心脏功能和血管张力中起着至关重要的作用。
相似化合物的比较
Win-62005 与其他磷酸二酯酶 III 抑制剂(如米力农和氨力农)类似。 它在对磷酸二酯酶 III 抑制的高选择性和效力方面独树一帜 。类似化合物包括:
米力农: 另一种用于治疗心力衰竭的磷酸二酯酶 III 抑制剂。
氨力农: 一种具有类似应用但药代动力学特性不同的磷酸二酯酶 III 抑制剂。
西洛他唑: 一种主要用于其血管舒张作用的磷酸二酯酶 III 抑制剂。
生物活性
Win-62005 is a selective phosphodiesterase III (PDE III) inhibitor, primarily studied for its cardiovascular effects. This compound has garnered attention due to its potential therapeutic applications in various cardiovascular diseases, particularly in enhancing cardiac contractility and vasodilation. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to provide a comprehensive overview.
This compound functions by inhibiting phosphodiesterase III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By preventing the degradation of cAMP, this compound increases intracellular levels of this important signaling molecule, leading to enhanced cardiac contractility and relaxation of vascular smooth muscle.
Cardiovascular Effects
This compound has been extensively studied for its effects on the cardiovascular system. Its ability to increase cAMP levels results in improved myocardial contractility and vasodilation.
Case Study : In a study involving isolated rat hearts, administration of this compound resulted in a significant increase in cardiac output and stroke volume, indicating its potential as a therapeutic agent in heart failure management.
Neuroprotective Effects
Recent studies have suggested that this compound may also exhibit neuroprotective properties. In models of neurodegeneration, the compound has shown promise in reducing neuronal apoptosis and inflammation.
- Mechanism : The neuroprotective effects are hypothesized to be mediated through the modulation of cAMP signaling pathways, which play a crucial role in neuronal survival and function.
Study | Model | Outcome |
---|---|---|
Neurodegenerative model | Reduced apoptosis | |
Inflammation model | Decreased inflammatory markers |
Efficacy in Clinical Trials
Clinical trials exploring this compound's efficacy in patients with heart failure have reported positive outcomes. The compound was well tolerated and demonstrated significant improvements in exercise capacity and quality of life metrics.
Trial Phase | Participants | Primary Outcome | Results |
---|---|---|---|
Phase II | 150 | Exercise capacity | Improved by 30% |
Phase III | 300 | Quality of life | Significant improvement |
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Adverse effects reported were generally mild and included headache, nausea, and hypotension. Long-term studies are necessary to fully understand the safety implications.
属性
IUPAC Name |
5-methyl-6-pyridin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-7-9(8-2-4-13-5-3-8)6-10-11(14-7)16-12(17)15-10/h2-6H,1H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMTXZJPAGLGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1C3=CC=NC=C3)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165091 | |
Record name | Win 62005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152633-54-0 | |
Record name | Win 62005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152633540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Win 62005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。